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molecular formula C10H10N2 B1334633 4-(1H-Pyrrol-1-yl)aniline CAS No. 52768-17-9

4-(1H-Pyrrol-1-yl)aniline

Cat. No. B1334633
M. Wt: 158.2 g/mol
InChI Key: NHLHWHRXMZZWGA-UHFFFAOYSA-N
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Patent
US06617339B1

Procedure details

Ethyl chloroforrnate (0.38 ml) was added dropwisc to a stirred solution of 1-(4-aminophenyl)pyrrole (0.56 g, 3.54 mmol , Corelli et al., Farmaco. Ed. Sci., 1983, 38, 219) in pyridine (5 ml) at 5-10° C. for 15 minutes. The cooling bath was removed and stirring continued for 1.5 hours. The mixture was evaporated and the residue was purified by flash column chromatography on silica gel, eluting with a gradient of 1-4% MeOH in dichloromethane to give the title product (0.43 g) as a solid.
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH:18]=[CH:17][CH:16]=[CH:15]2)=[CH:10][CH:9]=1>N1C=CC=CC=1>[CH2:5]([O:4][C:2]([NH:7][C:8]1[CH:9]=[CH:10][C:11]([N:14]2[CH:18]=[CH:17][CH:16]=[CH:15]2)=[CH:12][CH:13]=1)=[O:3])[CH3:6]

Inputs

Step One
Name
Quantity
0.38 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
0.56 g
Type
reactant
Smiles
NC1=CC=C(C=C1)N1C=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 1-4% MeOH in dichloromethane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OC(=O)NC1=CC=C(C=C1)N1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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